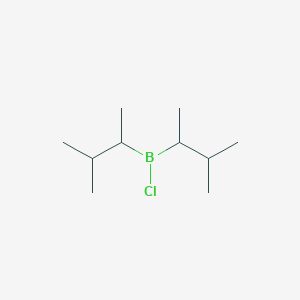

Chlorobis(3-methylbutan-2-yl)borane

描述

Chlorobis(3-methylbutan-2-yl)borane is a sterically hindered organoborane compound with the molecular formula C₉H₁₈BCl. Its structure comprises a central boron atom bonded to two 3-methylbutan-2-yl (isoamyl) groups and one chlorine atom, creating a trigonal planar geometry. This compound is notable for its applications in organic synthesis, particularly in hydroboration reactions, where its bulky substituents confer regioselectivity and stability . Synthetically, it is prepared via the reaction of boron trichloride with isoamyl Grignard reagents or through hydroboration of alkenes using borane-Lewis base adducts .

属性

CAS 编号 |

58335-30-1 |

|---|---|

分子式 |

C10H22BCl |

分子量 |

188.55 g/mol |

IUPAC 名称 |

chloro-bis(3-methylbutan-2-yl)borane |

InChI |

InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |

InChI 键 |

FTWACRSXWJFUPT-UHFFFAOYSA-N |

规范 SMILES |

B(C(C)C(C)C)(C(C)C(C)C)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:

Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).

Industrial Production Methods

Industrial production of chlorobis(3-methylbutan-2-yl)borane typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:

Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydroboration: Typically carried out in ether solvents at room temperature or lower.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.

Major Products Formed

Hydroboration: Organoboron compounds.

Oxidation: Boronic acids or borates.

Substitution: Various substituted boron compounds depending on the nucleophile used.

科学研究应用

Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:

Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.

Biology: Organoboron compounds derived from chlorobis(3-methylbutan-2-yl)borane are used in the development of boron-containing drugs and as probes in biological studies.

Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.

Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.

作用机制

The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .

相似化合物的比较

Comparison with Similar Borane Compounds

Steric and Electronic Effects

Chlorobis(3-methylbutan-2-yl)borane is structurally analogous to Diisopinocampheylborane (DIP-Cl), a chiral borane used in asymmetric hydroboration. Both compounds exhibit significant steric hindrance due to their branched alkyl groups, but DIP-Cl’s bicyclic terpene-derived substituents provide superior enantioselectivity in chiral inductions . In contrast, Chlorobis(3-methylbutan-2-yl)borane’s isoamyl groups offer moderate steric bulk, making it less selective but more cost-effective for non-chiral applications .

Reactivity in Hydroboration

Compared to 9-Borabicyclo[3.3.1]nonane (9-BBN), Chlorobis(3-methylbutan-2-yl)borane shows slower reaction kinetics due to its less rigid structure. 9-BBN’s bicyclic framework enhances electrophilicity at boron, enabling faster alkene insertion. However, Chlorobis(3-methylbutan-2-yl)borane’s stability in air and moisture surpasses that of 9-BBN, which requires inert handling .

Thermal Stability

Borane-amine adducts like BH₃-THF and Me₂NH·BH₃ are thermally stable solids, but they release borane gas upon heating. Chlorobis(3-methylbutan-2-yl)borane, however, remains stable up to 120°C without decomposition, making it preferable for high-temperature reactions .

Structural Parameters

A comparison of bond lengths and angles with HF₂P-BH₃ reveals that Chlorobis(3-methylbutan-2-yl)borane’s B-Cl bond (1.82 Å) is shorter than B-F bonds in fluorinated analogs (1.92 Å), reflecting stronger boron-halogen bonding. This structural rigidity enhances its stability in protic solvents .

Data Tables

Table 1: Comparative Properties of Borane Compounds

| Compound | Molecular Formula | Steric Bulk (ų) | Thermal Stability (°C) | Key Application |

|---|---|---|---|---|

| Chlorobis(3-methylbutan-2-yl)borane | C₉H₁₈BCl | 120 | 120 | Hydroboration, Catalysis |

| Diisopinocampheylborane | C₂₀H₃₄BCl | 180 | 100 | Asymmetric Synthesis |

| 9-BBN | C₈H₁₅B | 90 | 80 | Fast Hydroboration |

| BH₃-THF | C₄H₁₁BO | 50 | 60 | Reduction Reactions |

Table 2: Reactivity in Hydroboration (Relative Rates)

| Compound | Relative Rate (vs. BH₃) | Selectivity (β:α) |

|---|---|---|

| Chlorobis(3-methylbutan-2-yl)borane | 0.8 | 3:1 |

| 9-BBN | 1.5 | 10:1 |

| BH₃-THF | 1.0 | 1:1 |

| DIP-Cl | 0.5 | >99:1 (enantiomeric) |

Research Findings

- Synthetic Utility : Chlorobis(3-methylbutan-2-yl)borane’s moderate steric bulk allows for efficient hydroboration of internal alkenes, whereas DIP-Cl is restricted to terminal alkenes due to excessive hindrance .

- Environmental Impact : Unlike borane-amine adducts, which release ammonia during decomposition, Chlorobis(3-methylbutan-2-yl)borane produces less toxic chlorinated byproducts, reducing environmental hazards .

- Catalytic Limitations: While less efficient than transition metal catalysts in cross-coupling, its boron-based intermediates enable novel pathways for C-B bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。